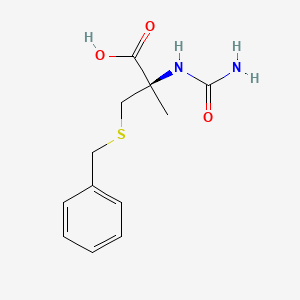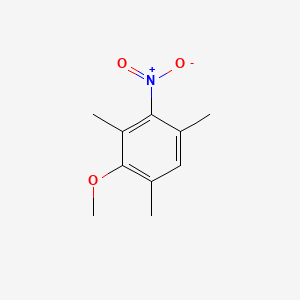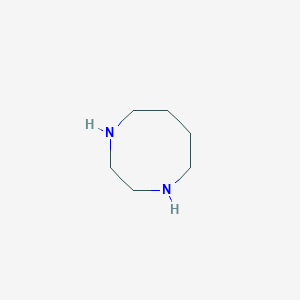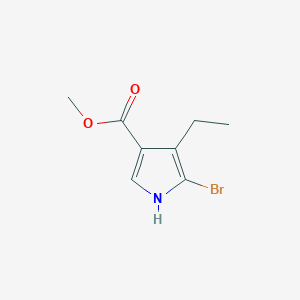![molecular formula C14H14N2O3 B8675414 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid](/img/structure/B8675414.png)
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a 4-methoxy-benzylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methoxybenzylamine.
Amidation Reaction: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activation facilitates the nucleophilic attack by 4-methoxybenzylamine, leading to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-benzylamino)-nicotinic Acid.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials or as a building block in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to lipid metabolism, inflammation, or cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxy-benzylamino)-nicotinic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methyl-benzylamino)-nicotinic Acid: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chloro-benzylamino)-nicotinic Acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-4-10(5-7-11)9-16-13-12(14(17)18)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
Clé InChI |
IQAFODSQEHEUNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl-[(2-chloropyridin-4-yl)methoxy]-dimethylsilane](/img/structure/B8675340.png)

![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)




![Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8675388.png)

![2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8675404.png)
![(2R,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8675417.png)
